![molecular formula C12H18O2 B14405330 3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one CAS No. 87394-07-8](/img/structure/B14405330.png)
3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methoxy group and a methylbutenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one typically involves the reaction of cyclohex-2-en-1-one with 3-methylbut-2-en-1-ol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts and solvents is crucial in industrial processes to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and methylbutenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-buten-2-one: Shares a similar structural motif but lacks the cyclohexene ring.
2-Methylbut-2-en-1-yl acetate: Similar in structure but contains an acetate group instead of the cyclohexene ring.
Uniqueness
3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one is unique due to its combination of a cyclohexene ring with methoxy and methylbutenyl groups. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .
Properties
CAS No. |
87394-07-8 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-methyl-2-(3-methylbut-2-enoxy)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O2/c1-9(2)7-8-14-12-10(3)5-4-6-11(12)13/h7H,4-6,8H2,1-3H3 |
InChI Key |
XGJBZOSPBNDTCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CCC1)OCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


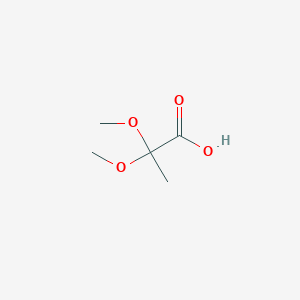
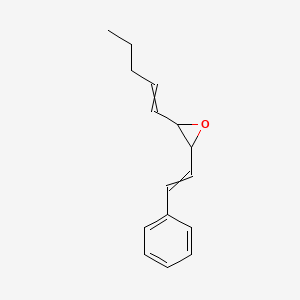
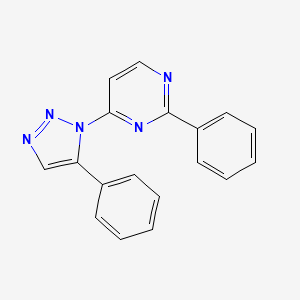
![2,3-Diethylidenebicyclo[2.2.1]heptane](/img/structure/B14405260.png)
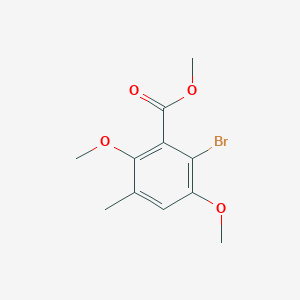
![3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine](/img/structure/B14405289.png)
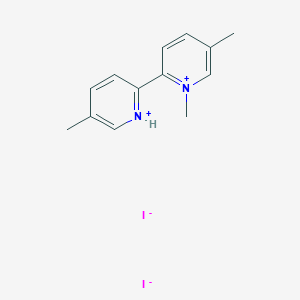
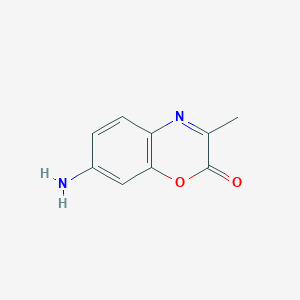
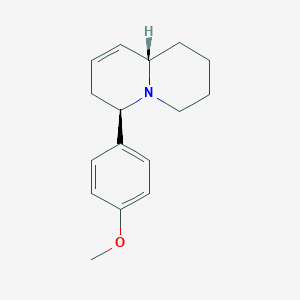
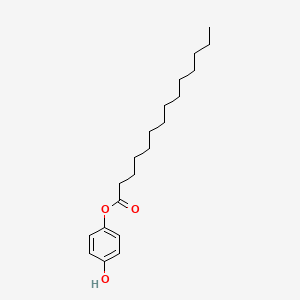
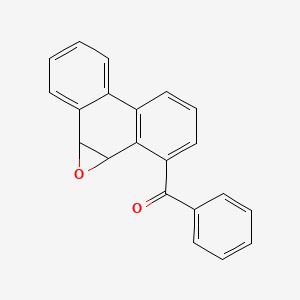
![5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol](/img/structure/B14405329.png)
![1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole](/img/structure/B14405332.png)
![3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14405338.png)
